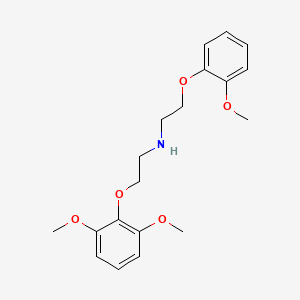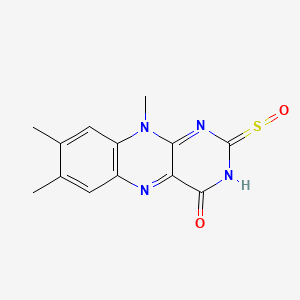
Tricyclamol Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Historically, tricyclamol was used for its spasmolytic action on smooth muscle. In animal studies, it inhibits the spasmogenic effects of acetylcholine (ACh), carbachol, pilocarpine, and barium .
Tricyclamol chloride: is a quaternary ammonium compound. It exists as a crystalline, odorless substance that is readily soluble in water.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tricyclamol chloride’s applications in chemistry are limited due to its stability. It is not commonly used as a reagent or catalyst.
Biology: Its biological applications are also scarce, as it lacks specific biological targets.
Medicine: this compound’s medical applications are minimal, and it is not used clinically.
Industry: Industrial applications remain elusive, likely due to its limited reactivity.
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for tricyclamol chloride are not widely documented. it is typically synthesized through quaternization of a tertiary amine precursor with chloromethyl methyl ether.
Reaction Conditions: Specific reaction conditions may vary, but the quaternization reaction typically occurs under mild conditions.
Industrial Production: Information on large-scale industrial production methods is limited.
Analyse Chemischer Reaktionen
Reactivity: Tricyclamol chloride is relatively stable and does not undergo extensive chemical transformations.
Common Reagents and Conditions: As a quaternary ammonium compound, it is generally inert toward common reagents.
Major Products: No major products resulting from chemical reactions of this compound are well-documented.
Wirkmechanismus
- The exact mechanism by which tricyclamol chloride exerts its effects is not well-understood. It likely involves interactions with cell membranes or ion channels due to its quaternary ammonium structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: There are no closely related compounds with significant similarities to tricyclamol chloride. Its unique structure sets it apart from other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
3818-88-0 |
|---|---|
Molekularformel |
C20H32ClNO |
Molekulargewicht |
337.9 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride |
InChI |
InChI=1S/C20H32NO.ClH/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PISKUTGWQHZKIK-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |
Kanonische SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |
Andere CAS-Nummern |
3818-88-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



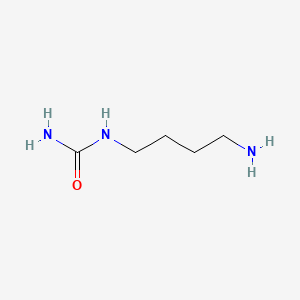
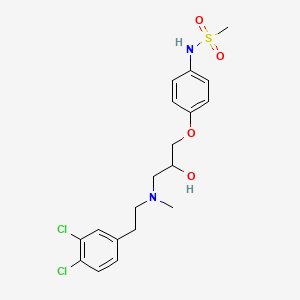
![11-Ethyl-13-(hydroxymethyl)-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1208792.png)
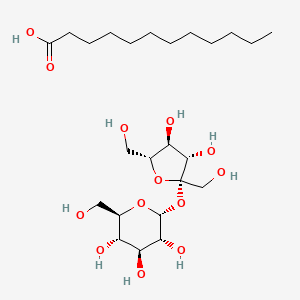


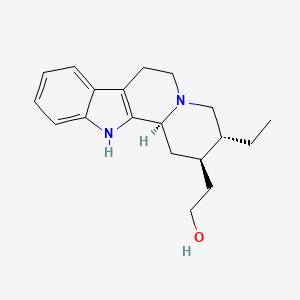
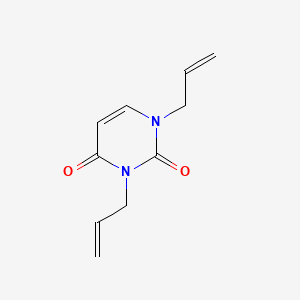



![[2-Octadec-9-enoyloxy-3-(10-oxo-10-perylen-3-yldecanoyl)oxypropyl] octadec-9-enoate](/img/structure/B1208808.png)
